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Compound of Interest

Compound Name: 2-Bromo-6-methylpyridin-4-amine

Cat. No.: B1280533

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-
Bromo-6-methylpyridin-4-amine (CAS No: 79055-59-7). While publicly available
experimental spectroscopic data for this specific compound is limited, this document
consolidates predicted data based on established principles of nuclear magnetic resonance
(NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed,
representative experimental protocols for the acquisition of such data are provided to guide
researchers in their analytical workflows. This guide is intended to be a valuable resource for
scientists and professionals engaged in drug discovery and development, offering insights into
the characterization of this important synthetic intermediate.

Introduction

2-Bromo-6-methylpyridin-4-amine is a substituted pyridine derivative of significant interest in
medicinal chemistry and pharmaceutical development. It serves as a versatile building block in
the synthesis of a variety of biologically active molecules, including potential anti-inflammatory
and anti-cancer agents.[1] The precise structural confirmation of this intermediate is critical for
ensuring the integrity and purity of downstream compounds in drug development pipelines.
This guide outlines the key analytical techniques and expected data for the unambiguous
structural elucidation of 2-Bromo-6-methylpyridin-4-amine.
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Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 2-Bromo-6-methylpyridin-
4-amine based on its molecular structure and spectroscopic theory. These values are
estimations and should be confirmed by experimental analysis.

Predicted 'H NMR Spectroscopic Data

The proton NMR spectrum is expected to show three distinct signals in the aromatic region
corresponding to the two pyridine ring protons and the amine protons, along with a singlet for

the methyl group protons.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)

. Predicted Chemical Predicted Predicted Coupling
Proton Assignment . L
Shift (6, ppm) Multiplicity Constant (J, Hz)
H-3 ~6.5-6.7 Singlet N/A
H-5 ~6.3-6.5 Singlet N/A
-NH:z ~45-55 Broad Singlet N/A
-CHs ~2.3-25 Singlet N/A

Predicted **C NMR Spectroscopic Data

The carbon-13 NMR spectrum is predicted to display five distinct signals, corresponding to the
five carbon atoms of the pyridine ring and the methyl group. The carbon attached to the
bromine atom (C-2) is expected to be significantly downfield.

Table 2: Predicted 3C NMR Data (125 MHz, CDCls)
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C-2 ~150 - 155

C-6 ~158 - 162

C-4 ~150 - 155

C-3 ~105 - 110

C-5 ~108 - 113

-CHs ~20-25

Predicted Mass Spectrometry Data

The mass spectrum, likely acquired via electrospray ionization (ESI), will be characterized by
the protonated molecular ion. A key feature will be the isotopic pattern of bromine.

Table 3: Predicted Mass Spectrometry Data (ESI)

m/z Value lon Description

Protonated molecular ion

showing a characteristic 1:1

188/190 [M+H]*+ ) ]
isotopic pattern for 7°Br and
81Br.
Fragment resulting from the
109 [M-Br]*

loss of the bromine atom.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the

vibrations of its functional groups.

Table 4: Predicted FT-IR Data (Solid Phase, KBr Pellet)
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Wavenumber (cm~—?) Vibration Type Functional Group
3450 - 3300 N-H Stretch Primary Amine (-NHz2)
3100 - 3000 C-H Stretch Aromatic

2980 - 2850 C-H Stretch Methyl (-CHs)

1640 - 1600 N-H Bend Primary Amine (-NHz2)
1600 - 1450 C=C and C=N Stretch Pyridine Ring

1380 - 1370 C-H Bend Methyl (-CHs)

600 - 500 C-Br Stretch Bromoalkane

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of analytical data. The
following are representative protocols for the acquisition of spectral data for 2-Bromo-6-
methylpyridin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H
and *3C)

Objective: To obtain high-resolution *H and 3C NMR spectra of 2-Bromo-6-methylpyridin-4-
amine.

Materials & Equipment:

2-Bromo-6-methylpyridin-4-amine sample

Deuterated solvent (e.g., Chloroform-d, CDCIs)

High-quality 5 mm NMR tube and cap

Pipette or syringe

NMR Spectrometer (e.g., 500 MHz or higher)
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Procedure:

o Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Bromo-6-
methylpyridin-4-amine into a clean, dry vial.

o Add approximately 0.7 mL of the deuterated solvent (e.g., CDCIs) to the vial and gently swirl
to dissolve the sample completely.

o Transfer the solution into a 5 mm NMR tube using a pipette or syringe.

o Data Acquisition:

[¢]

Insert the NMR tube into the spectrometer.

[e]

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o

Acquire the *H NMR spectrum using standard acquisition parameters.

[¢]

Acquire the 13C NMR spectrum using standard acquisition parameters with proton
decoupling.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).
o Phase the resulting spectra.
o Calibrate the chemical shift scale using the residual solvent peak as a reference.
o Integrate the signals in the *H NMR spectrum.

o Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective nuclei.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of 2-Bromo-6-methylpyridin-4-amine and determine
its molecular weight and fragmentation pattern.
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Materials & Equipment:

2-Bromo-6-methylpyridin-4-amine sample

High-purity solvent (e.g., Methanol or Acetonitrile)

Autosampler vial with cap

Mass Spectrometer with an Electrospray lonization (ESI) source
Procedure:

o Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount
(e.g., ~1 mg) of 2-Bromo-6-methylpyridin-4-amine in a suitable solvent (e.g., 1 mL of
methanol) in a clean vial.

e Instrument Setup:

o Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas
temperature) to optimal values for the compound class.

o Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-300).
o Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.
» Data Processing:

o Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]*).

o Examine the isotopic pattern of the molecular ion to confirm the presence of bromine.

o Identify any significant fragment ions and propose potential fragmentation pathways.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of 2-Bromo-6-methylpyridin-4-amine to identify its

functional groups.

Materials & Equipment:
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2-Bromo-6-methylpyridin-4-amine sample

Spectroscopic grade Potassium Bromide (KBr)

Agate mortar and pestle

Pellet press

FT-IR Spectrometer
Procedure:
o Sample Preparation (KBr Pellet Method):

o Place a small amount of the 2-Bromo-6-methylpyridin-4-amine sample (approximately
1-2 mg) in an agate mortar.

o Add about 100-200 mg of dry KBr powder.

o Thoroughly grind and mix the sample and KBr until a fine, homogeneous powder is
obtained.

o Transfer a portion of the powder to a pellet press and apply pressure to form a thin,
transparent pellet.

o Data Acquisition:

o

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

[¢]

Record a background spectrum of a pure KBr pellet.

o

Record the sample spectrum over a spectral range of 4000—-400 cm~1! with a resolution of
4 cm~1, Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

[¢]

The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o Data Analysis:
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o lIdentify the characteristic absorption bands in the spectrum.

o Assign the observed bands to the corresponding functional group vibrations.

Logical Workflow and Structural Confirmation

The structural elucidation of 2-Bromo-6-methylpyridin-4-amine follows a logical workflow that
integrates data from multiple analytical techniques.

Synthesis
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Chemical Reaction

Crude 2-Bromo-6-methylpyridin-4-amine

NMR Spectroscopy Mass Spectrometry
(1H, 13C) (=5]))

Structural Elucidation

onfirmed Structure

IR Spectroscopy

2-Bromo-6-methylpyridin-4-amine
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Caption: Logical workflow for the synthesis and structural elucidation of 2-Bromo-6-
methylpyridin-4-amine.

As an example of its utility, 2-bromo-6-methylpyridin-4-amine can be used in the synthesis of
other derivatives, such as 2,4-dibromo-6-methylpyridine.[2] The workflow for such a reaction is
outlined below.

2-Bromo-6-methylpyridin-4-amine 40% HBr Sodium Nitrite

Diazotization and Bromination

(-10°C to RT, 3h)

Agueous Workup
(NaHCO3, Na2S203)

i

Extraction with EtOAc

i

Silica Gel Chromatography

2,4-Dibromo-6-methylpyridine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylpyridin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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